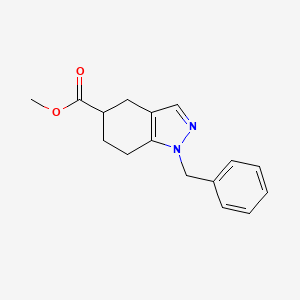
Methyl 1-benzyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,5,6,7-tetrahydro-1-(phenylmethyl)-1H-indazole-5-carboxylate: is a complex organic compound belonging to the indazole class of heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,5,6,7-tetrahydro-1-(phenylmethyl)-1H-indazole-5-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with a suitable keto compound under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to promote the formation of the indazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can help improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4,5,6,7-tetrahydro-1-(phenylmethyl)-1H-indazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents at various positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted indazole derivatives, each with unique chemical and biological properties.
Scientific Research Applications
Chemistry: In chemistry, Methyl 4,5,6,7-tetrahydro-1-(phenylmethyl)-1H-indazole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound and its derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The indazole core is known to interact with various biological targets, making it a promising candidate for drug development.
Medicine: The compound's derivatives are explored for their therapeutic potential in treating various diseases. Its ability to modulate biological pathways makes it a candidate for developing new medications.
Industry: In the chemical industry, Methyl 4,5,6,7-tetrahydro-1-(phenylmethyl)-1H-indazole-5-carboxylate is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which Methyl 4,5,6,7-tetrahydro-1-(phenylmethyl)-1H-indazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The indazole ring can bind to enzymes, receptors, and other proteins, modulating their activity and influencing biological pathways. The exact mechanism may vary depending on the specific derivative and its biological context.
Comparison with Similar Compounds
Indazole-3-carboxylic acid
1-Methyl-1H-indazole-5-carboxylate
1-(Phenylmethyl)-1H-indazole-5-carboxylate
Uniqueness: Methyl 4,5,6,7-tetrahydro-1-(phenylmethyl)-1H-indazole-5-carboxylate is unique due to its specific structural features, such as the tetrahydro indazole ring and the presence of the phenylmethyl group. These features contribute to its distinct chemical reactivity and biological activity compared to other indazole derivatives.
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
methyl 1-benzyl-4,5,6,7-tetrahydroindazole-5-carboxylate |
InChI |
InChI=1S/C16H18N2O2/c1-20-16(19)13-7-8-15-14(9-13)10-17-18(15)11-12-5-3-2-4-6-12/h2-6,10,13H,7-9,11H2,1H3 |
InChI Key |
MUZRBUKGFSDEFR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=C(C1)C=NN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


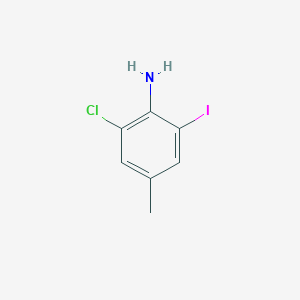
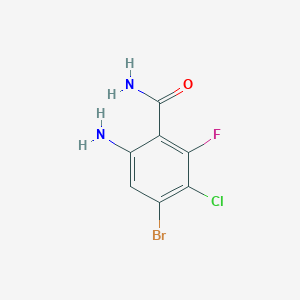
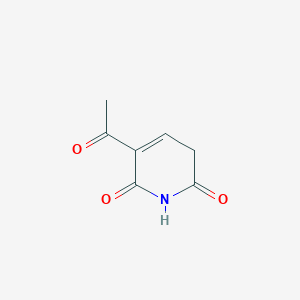
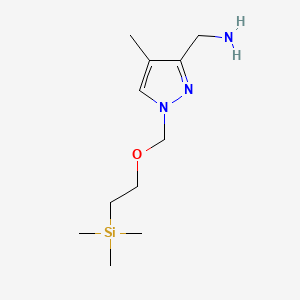
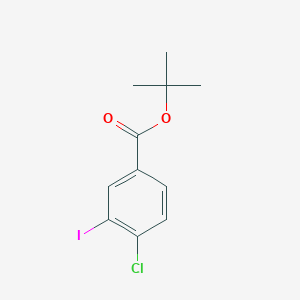

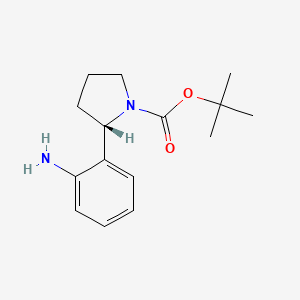
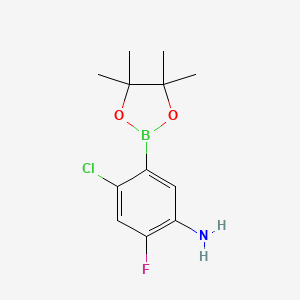

![Pyrazolo[1,5-a]pyridin-6-ylboronic acid](/img/structure/B15364771.png)
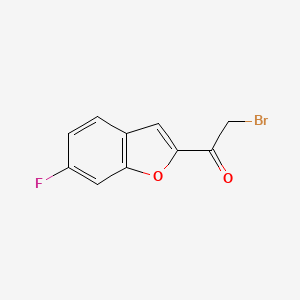

![7-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15364790.png)

